

Comparative analysis of DDD100097's effect on different parasite species.

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Compound of Interest

Compound Name: DDD100097
CAS No.: 1215012-74-0
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Comparative Analysis of DDD100097 Efficacy Across Parasite Species

A Technical Guide for Drug Development Professionals

Executive Summary & Target Rationale

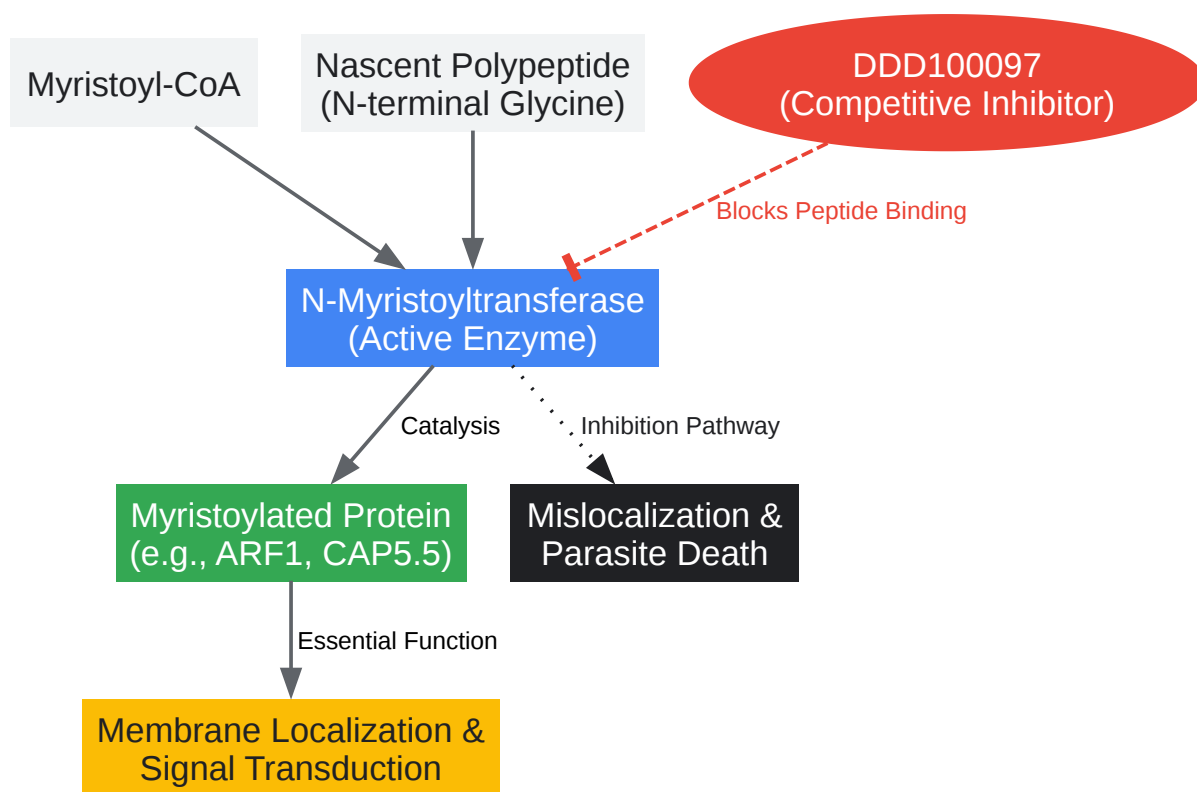
N-myristoyltransferase (NMT) has emerged as a highly validated, essential therapeutic target across kinetoplastid and apicomplexan parasites[1]. The enzyme catalyzes the co-translational attachment of myristic acid to the N-terminal glycine of nascent polypeptides, a lipid modification strictly required for the membrane localization and signal transduction of critical proteins (e.g., ARF1, CAP5.5)[1].

DDD100097 is a rationally designed pyrazole sulfonamide NMT inhibitor[2]. As drug development professionals, we often observe that early-generation inhibitors (such as DDD85646) demonstrate potent biochemical activity but fail in vivo due to poor central nervous system (CNS) penetrance[3]. **DDD100097** overcomes this critical bottleneck; by capping the

sulfonamide and reducing the polar surface area, the compound achieves the blood-brain barrier (BBB) traversal required for treating Stage 2 Human African Trypanosomiasis (HAT)[2].

Mechanism of Action: The N-Myristoylation Bottleneck

The structural optimization of **DDD100097** allows it to act as a potent competitive inhibitor, blocking the peptide substrate from accessing the NMT active site. This induces catastrophic mislocalization of essential parasite proteins.



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N-myristoylation pathway disruption by **DDD100097** leading to parasite death.

Cross-Species Quantitative Performance

While **DDD100097** is a pan-NMT inhibitor, its efficacy varies drastically depending on the target species' physiological niche. The table below synthesizes its comparative performance:

Parasite Species	Target Enzyme	Biochemical Potency	Cellular Efficacy	In Vivo Efficacy	Primary Pharmacokinetic Challenge
Trypanosoma brucei	TbNMT	IC50: 2 nM	Highly Potent	Partial efficacy in Stage 2 HAT mouse model	Optimizing in vivo clearance rates
Leishmania donovani	LmNMT / LdNMT	Ki: 0.34 nM	EC50: 2.4 μM	52% reduction in VL mouse model (oral dosing)	Phagolysosome basicity trapping
Plasmodium spp.	PfNMT	Sub-nanomolar	Modest	Validated in vivo via TPP	Stage-specific target expression

Data synthesized from foundational studies in kinetoplastid and apicomplexan research[4],[3],[5],[2].

Strategic Insights: The "Drop-Off" Phenomenon

A critical observation for medicinal chemists is the severe efficacy "drop-off" seen in *Leishmania donovani*. Why does a compound with an enzymatic Ki of 0.34 nM exhibit a cellular EC50 of 2.4 μM[3]?

This ~7000-fold discrepancy is a classic pharmacokinetic trap. *L. donovani* amastigotes reside within the highly acidic phagolysosomes of host macrophages. **DDD100097** contains basic centers that become rapidly protonated in this low-pH environment[3]. Once protonated, the molecule loses its membrane permeability, severely restricting its cellular uptake into the

parasite. Future lead optimization for Visceral Leishmaniasis (VL) must focus on lowering the pKa of these basic centers without sacrificing the lipophilicity required for BBB penetration in HAT applications[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of **DDD100097** requires orthogonal validation methods. Below are the definitive, step-by-step protocols for biochemical, cellular, and chemoproteomic profiling.

Protocol A: High-Throughput Biochemical NMT Inhibition Assay

Causality: This cell-free assay isolates the enzyme-inhibitor interaction, providing a true measure of binding affinity (K_i) independent of membrane permeability or efflux pumps[1].

- Buffer Preparation: Formulate assay buffer (30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, 0.1% Triton X-100).
- Enzyme Addition: Add recombinant TbNMT or LmNMT at a final concentration of 0.5 nM.
- Compound Titration: Dispense **DDD100097** in a 10-point dose-response curve using a DMSO vehicle (final DMSO concentration <1%).
- Initiation: Add tritiated [3H]-myristoyl-CoA and the specific peptide substrate (e.g., CAP5.5 derived).
- Quantification: Quench the reaction after 30 minutes. Capture the radiolabeled peptide on a phosphocellulose filter plate, wash extensively to remove unbound lipids, and quantify via liquid scintillation counting.

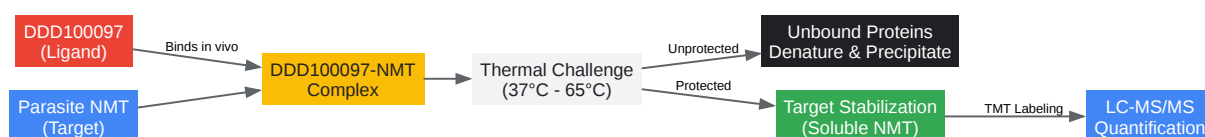
Protocol B: Intracellular Macrophage Assay for *L. donovani*

Causality: Evaluates the compound's ability to penetrate the host macrophage, survive the acidic phagolysosome, and inhibit the intracellular amastigote[3].

- Infection: Infect primary murine bone marrow-derived macrophages (BMDMs) with *L. donovani* at a 10:1 parasite-to-host cell ratio.
- Treatment: Wash away extracellular parasites after 24 hours. Apply **DDD100097** across a concentration gradient (0.1 μM to 50 μM).
- Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.
- Readout: Fix cells with methanol and stain with Giemsa (or use high-content DAPI imaging) to calculate the ratio of intracellular amastigotes to macrophage nuclei.

Protocol C: Thermal Proteome Profiling (TPP) for Target Deconvolution

Causality: TPP proves that **DDD100097** directly engages NMT inside the living parasite. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (T_m) higher compared to the unbound state[5].



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Mechanism of **DDD100097** target engagement and validation via Thermal Proteome Profiling.

- In Vivo Binding: Incubate live parasites with 10 μ M **DDD100097** or DMSO control for 1 hour.
- Thermal Challenge: Aliquot the suspension into PCR tubes and heat across a temperature gradient (37°C to 65°C) for 3 minutes.
- Lysis & Extraction: Lyse cells using mild detergent and ultracentrifugation to pellet denatured proteins. Retain the soluble fraction.
- TMT Labeling: Digest soluble proteins with trypsin and label with Tandem Mass Tags (TMT) for multiplexing.
- LC-MS/MS: Analyze via quantitative mass spectrometry. Plot the melt curves to confirm the specific thermal stabilization of NMT, proving on-target activity[3].

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